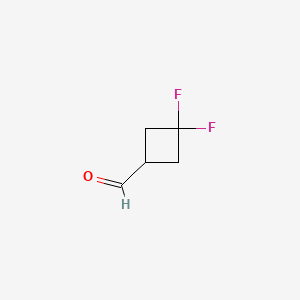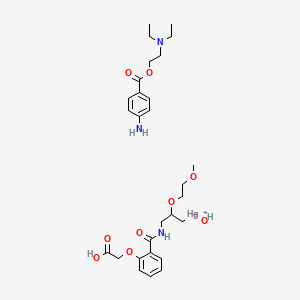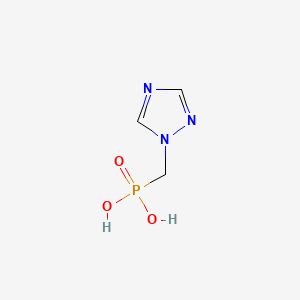
SkQR1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SkQR1 is a mitochondria-targeted antioxidant that is a derivative of plastoquinone. It is known for its ability to selectively accumulate in the inner mitochondrial membrane, where it exerts its effects by neutralizing reactive oxygen species (ROS). This compound has shown promise in various scientific research applications, particularly in the fields of biology and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SkQR1 involves the conjugation of plastoquinone with rhodamine 19. The process typically includes the following steps:
Preparation of Plastoquinone Derivative: Plastoquinone is first modified to introduce a reactive functional group, such as an ester or amide.
Conjugation with Rhodamine 19: The modified plastoquinone is then reacted with rhodamine 19 under specific conditions to form the final this compound compound. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
SkQR1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding quinone derivative.
Reduction: The quinone form of this compound can be reduced back to its active antioxidant form.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used to convert the quinone form back to the active antioxidant form.
Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
SkQR1 has a wide range of scientific research applications, including:
Biology: this compound is used to study mitochondrial function and oxidative stress in various biological systems. It has been shown to protect cells from oxidative damage and improve mitochondrial health.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. It has demonstrated efficacy in preclinical studies for conditions like colitis and ischemia-reperfusion injury.
Chemistry: this compound is used as a model compound to study the behavior of mitochondria-targeted antioxidants and their interactions with cellular components.
Industry: this compound is being explored for its potential use in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction.
作用机制
SkQR1 exerts its effects by selectively accumulating in the inner mitochondrial membrane, where it neutralizes reactive oxygen species (ROS). The compound’s antioxidant activity is due to its ability to accept and donate electrons, thereby reducing oxidative stress within the mitochondria. This compound targets various molecular pathways involved in mitochondrial function, including the electron transport chain and ROS signaling pathways.
相似化合物的比较
Similar Compounds
SkQ1: Another mitochondria-targeted plastoquinone derivative with similar antioxidant properties.
MitoQ: A mitochondria-targeted antioxidant that is a conjugate of ubiquinone and a membranophilic penetrating cation.
C12 TPP: An analog of SkQ1 lacking the antioxidant quinone moiety.
Uniqueness of SkQR1
This compound is unique due to its conjugation with rhodamine 19, which enhances its lipophilicity and allows for better accumulation in the mitochondrial membrane. This property makes this compound particularly effective in protecting cells from oxidative damage and improving mitochondrial health compared to other similar compounds.
属性
CAS 编号 |
1333381-77-3 |
|---|---|
分子式 |
C44H56N2O6 |
分子量 |
708.94 |
IUPAC 名称 |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate |
InChI |
InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2 |
InChI 键 |
PUYHADPJYBREED-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O |
同义词 |
9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


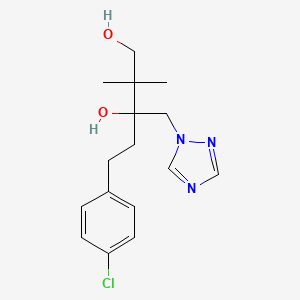
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
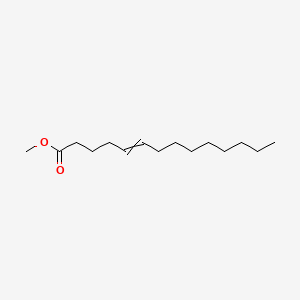
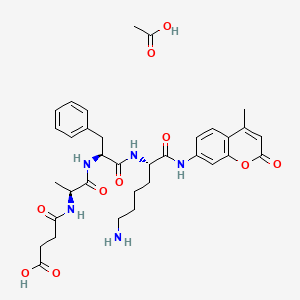
![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)
